molecular formula C11H10F3N3 B11763451 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B11763451
M. Wt: 241.21 g/mol
InChI Key: UPJNFAGQVDEFFR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety substituted with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization of the pyrazole ring . The reaction is usually carried out in a solvent-controlled environment to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazole ring substituted with a pyridine moiety.

    3-Methyl-1H-pyrazole: A simpler derivative with only a methyl group on the pyrazole ring.

    5-(Trifluoromethyl)aniline: An aniline derivative with a trifluoromethyl group.

Uniqueness

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is unique due to the combination of the pyrazole and aniline moieties, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-4-5-17(16-7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3

InChI Key

UPJNFAGQVDEFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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